![molecular formula C20H21N3O2 B7714060 2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B7714060.png)
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
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Overview
Description
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a nitrile oxide. For example, 3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized by reacting 3-methylbenzohydrazide with a nitrile oxide under suitable conditions.
Amidation reaction: The 1,2,4-oxadiazole derivative is then reacted with 4-aminobenzoyl chloride to form the intermediate 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline.
Final coupling: The intermediate is then coupled with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(3-methylphenyl)propanamide: Similar structure but lacks the 1,2,4-oxadiazole ring.
2,2-dimethyl-N-phenylpropanamide: Similar structure but lacks both the 1,2,4-oxadiazole ring and the methyl group on the phenyl ring.
Uniqueness
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new compounds with specific biological activities and material properties.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-15(12-13)17-22-18(25-23-17)14-8-10-16(11-9-14)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXRPRUKVXXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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